N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Ureido Group Introduction:
Final Coupling: The final step involves coupling the intermediate with o-tolyl and p-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as polar solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Cellular Processes: Influencing various cellular processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
N-(o-tolyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, which may exhibit different biological activities and properties.
Ureido Derivatives: Compounds with ureido groups attached to different core structures, which may have varying therapeutic potentials.
Tolyl Derivatives: Compounds with o-tolyl and p-tolyl groups attached to different molecular frameworks, which may have distinct chemical and physical properties.
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-7-9-14(10-8-12)20-17(26)22-18-23-24-19(28-18)27-11-16(25)21-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUMLWMHSOYJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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